3-(2-Methoxy-2-oxoethyl)phenylboronic acid
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Overview
Description
3-(2-Methoxy-2-oxoethyl)phenylboronic acid is an organoboron compound with the molecular formula C9H11BO4 and a molecular weight of 193.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methoxy-2-oxoethyl group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with methyl glyoxylate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxy-2-oxoethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding boronic alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nitrating agents are used for substitution reactions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boronic alcohol.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(2-Methoxy-2-oxoethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity. The compound’s boronic acid group interacts with molecular targets through hydrogen bonding and other non-covalent interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Comparison: 3-(2-Methoxy-2-oxoethyl)phenylboronic acid is unique due to the presence of the 2-methoxy-2-oxoethyl group, which imparts distinct chemical properties and reactivity compared to other methoxy-substituted phenylboronic acids. This structural difference influences its solubility, stability, and interaction with other molecules, making it a valuable compound in specific applications .
Properties
IUPAC Name |
[3-(2-methoxy-2-oxoethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5,12-13H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNUXNCUNUMZFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623191 |
Source
|
Record name | [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643094-11-5 |
Source
|
Record name | [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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